N-(4-chloro-2-nitrophenyl)-2-methyl-3-nitrobenzamide
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Overview
Description
N-(4-chloro-2-nitrophenyl)-2-methyl-3-nitrobenzamide is an organic compound characterized by the presence of nitro and chloro substituents on its aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-2-nitrophenyl)-2-methyl-3-nitrobenzamide typically involves the following steps:
Nitration: The starting material, 4-chloro-2-nitroaniline, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Acylation: The nitrated product is then subjected to acylation using 2-methyl-3-nitrobenzoyl chloride in the presence of a base such as pyridine or triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Reduction: The nitro groups in N-(4-chloro-2-nitrophenyl)-2-methyl-3-nitrobenzamide can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form corresponding substituted derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.
Major Products
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-chloro-2-nitrophenyl)-2-methyl-3-nitrobenzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a precursor for the synthesis of potential pharmaceutical agents.
Materials Science: The compound’s unique structural properties make it useful in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used in studies involving enzyme inhibition or as a probe for understanding biochemical pathways.
Mechanism of Action
The mechanism of action of N-(4-chloro-2-nitrophenyl)-2-methyl-3-nitrobenzamide depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or proteins. The nitro and chloro groups play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-chloro-2-nitroaniline: Shares the chloro and nitro substituents but lacks the benzamide moiety.
2-methyl-3-nitrobenzoic acid: Contains the nitro and methyl groups but lacks the chloro substituent and the amide linkage.
Uniqueness
N-(4-chloro-2-nitrophenyl)-2-methyl-3-nitrobenzamide is unique due to the combination of its substituents and the benzamide linkage, which imparts specific chemical and physical properties that are not present in the similar compounds listed above.
Properties
CAS No. |
349092-83-7 |
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Molecular Formula |
C14H10ClN3O5 |
Molecular Weight |
335.70 g/mol |
IUPAC Name |
N-(4-chloro-2-nitrophenyl)-2-methyl-3-nitrobenzamide |
InChI |
InChI=1S/C14H10ClN3O5/c1-8-10(3-2-4-12(8)17(20)21)14(19)16-11-6-5-9(15)7-13(11)18(22)23/h2-7H,1H3,(H,16,19) |
InChI Key |
PCKROMAFPDOHIC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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